Thianthrene-1-boronic acid

Description

Properties

IUPAC Name |

thianthren-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEWPLIHPXGNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)SC3=CC=CC=C3S2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370271 | |

| Record name | Thianthrene-1-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108847-76-3 | |

| Record name | Thianthrene-1-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Thianthrenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thianthrene-1-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of thianthrene-1-boronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document details a plausible synthetic protocol, methods for characterization, and key physicochemical data.

Core Data Presentation

Quantitative data for thianthrene-1-boronic acid is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉BO₂S₂ | [1][2] |

| Molecular Weight | 260.14 g/mol | [2] |

| Melting Point | 146-149 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| CAS Number | 108847-76-3 | [1] |

Experimental Protocols

Synthesis of Thianthrene-1-boronic acid via Lithiation-Borylation

This protocol is a general representation of a common synthetic route for aryl boronic acids and should be adapted and optimized for the specific synthesis of thianthrene-1-boronic acid, starting from 1-bromothianthrene.

Materials:

-

1-Bromothianthrene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is assembled.

-

Dissolution of Starting Material: 1-Bromothianthrene is dissolved in anhydrous THF under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is stirred for 1-2 hours to hydrolyze the boronate ester to the boronic acid.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents) to yield thianthrene-1-boronic acid as a crystalline solid.

Characterization Protocols

The synthesized thianthrene-1-boronic acid should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra should be recorded to elucidate the chemical structure. While specific literature data for thianthrene-1-boronic acid is scarce, the ¹H NMR spectrum of the parent thianthrene shows signals in the aromatic region around 7.2-7.5 ppm.[3] For the boronic acid derivative, one would expect to see a distinct set of aromatic protons with shifts influenced by the boronic acid group, as well as a broad singlet for the B(OH)₂ protons.

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry. The expected molecular ion peak would correspond to the calculated molecular weight of 260.14 g/mol .

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for boronic acids include a broad O-H stretching vibration around 3200-3600 cm⁻¹ and a B-O stretching vibration around 1350 cm⁻¹.[4]

-

Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value (146-149 °C) to assess its purity.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of thianthrene-1-boronic acid via the lithiation-borylation of 1-bromothianthrene.

Characterization Workflow

This diagram outlines the logical sequence of analytical techniques used to characterize the synthesized thianthrene-1-boronic acid.

References

An In-depth Technical Guide to Thianthrene-1-boronic Acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene-1-boronic acid is a versatile organoboron compound that has garnered significant interest in synthetic chemistry and drug discovery. Its unique structural features, combining the rigid, non-planar thianthrene core with the reactive boronic acid moiety, make it a valuable building block for the synthesis of complex organic molecules, including biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and reactivity of thianthrene-1-boronic acid, with a focus on its application in cross-coupling reactions and its potential role in modulating biological signaling pathways. Detailed experimental protocols for key transformations are provided, along with a summary of its physical and chemical characteristics.

Chemical Properties of Thianthrene-1-boronic acid

Thianthrene-1-boronic acid is a white to light yellow crystalline solid.[1] The presence of the sulfur-containing heterocyclic thianthrene scaffold imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential for intermolecular interactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of thianthrene-1-boronic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉BO₂S₂ | [1] |

| Molecular Weight | 260.14 g/mol | [1] |

| Melting Point | 146-149 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in many organic solvents, slightly soluble in water. | [1] |

Reactivity of Thianthrene-1-boronic acid

The reactivity of thianthrene-1-boronic acid is dominated by the chemistry of the boronic acid functional group. It readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings, making it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. Thianthrene-1-boronic acid is an excellent substrate for this reaction, allowing for the introduction of the thianthrene moiety onto a wide range of aromatic and heteroaromatic scaffolds.

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds. This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol.[2] Thianthrene-1-boronic acid can be effectively coupled with various nitrogen- and oxygen-containing nucleophiles to generate thianthrene-substituted amines and ethers, respectively.

Oxidation and Reduction

The boronic acid moiety of thianthrene-1-boronic acid can be oxidized to a hydroxyl group, providing a route to 1-hydroxythianthrene. This transformation is typically achieved using an oxidizing agent such as Oxone®.

The reduction of aryl boronic acids to the corresponding boranes is a less common transformation but can be achieved under specific conditions, for instance, through hydroboration using reagents like catecholborane.

Biological Activity and Signaling Pathways

While thianthrene itself has been investigated for certain biological activities, the direct modulation of specific signaling pathways by thianthrene-1-boronic acid or its simple derivatives is an area of ongoing research. However, structurally related thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. The inhibition of STAT3 phosphorylation by these compounds leads to the downregulation of downstream target genes involved in cell cycle progression and apoptosis.

Experimental Protocols

Synthesis of Thianthrene-1-boronic acid

A general method for the synthesis of thianthrene-1-boronic acid involves the reaction of thianthrene with trimethoxyborane.[1] The thianthrene is first lithiated, followed by reaction with the boron source and subsequent hydrolysis.

Suzuki-Miyaura Coupling of Thianthrene-1-boronic acid with 4-Bromoaniline

Materials:

-

Thianthrene-1-boronic acid

-

4-Bromoaniline

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine thianthrene-1-boronic acid (1.2 mmol), 4-bromoaniline (1.0 mmol), and potassium carbonate (3.0 mmol).[3]

-

Add a 3:1:1 mixture of toluene:ethanol:water (20 mL).[3]

-

Degas the mixture by bubbling argon through it for 15 minutes.[3]

-

Add Pd(PPh₃)₄ (0.05 mmol) to the flask.[3]

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Extract the mixture with ethyl acetate (3 x 20 mL).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel to afford 4-(thianthren-1-yl)aniline.

Chan-Lam Coupling of Thianthrene-1-boronic acid with Aniline

Materials:

-

Thianthrene-1-boronic acid

-

Aniline

-

Copper(II) acetate [Cu(OAc)₂]

-

Pyridine

-

Dichloromethane (DCM)

-

Molecular sieves (4 Å)

Procedure:

-

To a stirred solution of thianthrene-1-boronic acid (1.0 equiv) in dichloromethane (DCM), add aniline (1.2 equiv), copper(II) acetate (1.0 equiv), and pyridine (2.0 equiv).

-

Add activated 4 Å molecular sieves to the mixture.

-

Stir the reaction at room temperature and open to the air for 24-72 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(thianthren-1-yl)aniline.

Oxidation of Thianthrene-1-boronic acid to 1-Hydroxythianthrene

Materials:

-

Thianthrene-1-boronic acid

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetone

-

Water

Procedure:

-

Dissolve thianthrene-1-boronic acid (1 mmol) in acetone (5 mL).

-

Prepare a solution of Oxone® (1 mmol) in water (5 mL).

-

Add the Oxone® solution to the solution of thianthrene-1-boronic acid at room temperature.

-

Stir the mixture vigorously for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-hydroxythianthrene.

Conclusion

Thianthrene-1-boronic acid is a valuable and versatile building block in organic synthesis. Its ability to readily undergo Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of complex molecules containing the thianthrene scaffold. While the direct biological activities of thianthrene-1-boronic acid are still under exploration, the proven activity of structurally related compounds as STAT3 inhibitors highlights the potential of thianthrene derivatives in drug discovery. The experimental protocols provided herein serve as a practical guide for researchers utilizing this important reagent in their synthetic endeavors. Further investigation into the biological properties of thianthrene-based compounds is warranted and may lead to the development of novel therapeutic agents.

References

Unveiling the Spectroscopic Signature of Thianthrene-1-boronic acid: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel compounds is paramount. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Thianthrene-1-boronic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science.

This document outlines the key spectroscopic data, experimental protocols for its acquisition, and a logical workflow for the structural elucidation of Thianthrene-1-boronic acid.

Spectroscopic Data Summary

The precise ¹H and ¹³C NMR chemical shifts for Thianthrene-1-boronic acid are crucial for its unambiguous identification and characterization. While extensive searches of scientific databases and literature did not yield experimentally acquired spectra for this specific molecule, data for the parent compound, thianthrene, and general knowledge of boronic acid substituent effects allow for a theoretical interpretation. The expected spectral data is summarized below for reference in future experimental work.

Table 1: Predicted ¹H NMR Chemical Shifts for Thianthrene-1-boronic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | d | ~7.5 |

| H-3 | 7.3 - 7.5 | t | ~7.5 |

| H-4 | 7.6 - 7.8 | d | ~7.5 |

| H-6 | 7.4 - 7.6 | m | |

| H-7 | 7.2 - 7.4 | m | |

| H-8 | 7.2 - 7.4 | m | |

| H-9 | 7.4 - 7.6 | m | |

| B(OH)₂ | 5.0 - 6.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for Thianthrene-1-boronic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 (ipso-carbon, signal may be broad or unobserved) |

| C-2 | 135 - 140 |

| C-3 | 128 - 132 |

| C-4 | 125 - 129 |

| C-4a | 138 - 142 |

| C-5a | 138 - 142 |

| C-6 | 127 - 131 |

| C-7 | 129 - 133 |

| C-8 | 129 - 133 |

| C-9 | 127 - 131 |

| C-9a | 134 - 138 |

| C-10a | 134 - 138 |

Experimental Protocols

The successful acquisition of high-quality NMR spectra is contingent upon meticulous experimental technique. The following provides a detailed methodology for obtaining ¹H and ¹³C NMR data for Thianthrene-1-boronic acid.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and exchange with the acidic protons of the boronic acid group, leading to a sharper B(OH)₂ signal.

-

Concentration: Prepare a solution of approximately 5-10 mg of Thianthrene-1-boronic acid in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

NMR Spectrometer Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of Thianthrene-1-boronic acid.

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide serves as a foundational resource for the spectroscopic characterization of Thianthrene-1-boronic acid. The provided data and protocols will aid researchers in the confident identification and further investigation of this and related compounds.

A Technical Guide to Electrophilic Borylation Methods for the Synthesis of Aryl Boronates: The Role of Thianthrene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of boron-containing moieties, particularly boronic acids and their esters, into aromatic scaffolds is a cornerstone of modern synthetic chemistry, fueling advancements in drug discovery, materials science, and catalysis. Aryl boronic esters are indispensable precursors for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides an in-depth exploration of methodologies for synthesizing these valuable intermediates, with a specific focus on the emerging and highly regioselective strategies involving thianthrene. While direct transition-metal-catalyzed C-H borylation, particularly with iridium, has become a benchmark for its efficiency, thianthrene-mediated protocols offer a complementary and powerful alternative governed by different selectivity principles. This document details the mechanisms, presents comparative quantitative data, provides explicit experimental protocols, and outlines the strategic applications of these methods in the context of drug development and late-stage functionalization.

Introduction: The Synthetic Value of Thianthrene and Aryl Boronates

Thianthrene, a sulfur-containing heterocyclic compound, has garnered significant interest due to its unique stereoelectronic properties and its utility as a versatile synthetic intermediate.[1][2] Its non-planar, butterfly-like structure and redox activity have made it a valuable scaffold in materials science and medicinal chemistry.[3]

Concurrently, aryl boronic acids and their esters have been established as crucial building blocks in organic synthesis.[4][5] Their stability, low toxicity, and broad reactivity profile in palladium-catalyzed cross-coupling reactions make them ideal for constructing complex molecular architectures.[4] The importance of these motifs is underscored by their presence in several FDA-approved pharmaceuticals.[5]

The convergence of these two areas has led to innovative strategies for C–H functionalization. Specifically, the use of thianthrene as a "linchpin" enables a highly regioselective, two-step electrophilic C–H borylation of arenes. This approach, known as thianthrenation, proceeds via an electrophilic aromatic substitution (SEAr) mechanism to form a stable aryl thianthrenium salt, which is then converted into the desired aryl boronate.[6][7] This method provides exceptional control over regioselectivity, often favoring the para isomer with remarkable preference, a selectivity that can be challenging to achieve with other methods.[8][9][10]

This guide will dissect the thianthrene-mediated borylation pathway and provide a comparative analysis with the more established iridium-catalyzed direct C-H borylation methods, equipping researchers with the knowledge to strategically select the optimal method for their synthetic challenges.

Thianthrene-Mediated C-H Borylation: An Electrophilic Approach

The thianthrene-mediated strategy is a two-stage process: (1) the C-H thianthrenation of an arene to form an aryl thianthrenium salt, and (2) the subsequent conversion of this salt into an aryl boronic ester.

Stage 1: Electrophilic C-H Thianthrenation

The key step is the reaction of an arene with an electrophilic thianthrene species. This is typically generated in situ from thianthrene S-oxide (TTO) and a strong acid or anhydride, such as trifluoroacetic anhydride (TFAA).[7] The reaction proceeds through the formation of a highly electrophilic thianthrene dication (TT2+), which then attacks the electron-rich arene.[6][9]

A defining feature of this reaction is its exceptional para-regioselectivity for monosubstituted arenes, which is significantly higher than that observed in classical SEAr reactions like halogenation or nitration.[8][9][11] This high selectivity is attributed to a reversible formation of Wheland-type intermediates, allowing for thermodynamic equilibration to the most stable para-adduct before an irreversible deprotonation step.[9][10]

Stage 2: Conversion to Aryl Boronates

The resulting aryl thianthrenium salts are stable, isolable solids that serve as versatile electrophilic linchpins. They can be readily converted into aryl boronic esters through various catalytic methods, including copper-catalyzed or photoredox-catalyzed reactions with a boron source like bis(pinacolato)diboron (B₂pin₂).[6]

Direct C-H Borylation: The Iridium-Catalyzed Approach

For comparison, direct C-H borylation catalyzed by transition metals, particularly iridium, is a powerful and widely used method for synthesizing aryl boronic esters.[12] These reactions typically employ an iridium(I) precursor, a bipyridine or phenanthroline ligand, and a diboron reagent (e.g., B₂pin₂).[13][14]

The catalytic cycle is generally understood to involve the oxidative addition of an aromatic C-H bond to an iridium-boryl complex.[15] Unlike the thianthrenation reaction, the regioselectivity of Ir-catalyzed borylation is primarily governed by steric factors. This often leads to borylation at the least sterically hindered C-H bond, providing meta-substituted products for 1,3-disubstituted arenes, which is complementary to the para-selectivity of the thianthrene method.[16]

Quantitative Data Summary

The following tables summarize representative data for the key transformations, allowing for easy comparison of scope and efficiency.

Table 1: Regioselectivity of C-H Thianthrenation of Monosubstituted Arenes

| Substrate (Ar-H) | Conditions | Yield (%) | Regioselectivity (o:m:p) | Reference |

|---|---|---|---|---|

| Toluene | TTO, TFAA, MeCN, 0 °C | 95 | <1:1:>200 | [9] |

| Ethylbenzene | TTO, TFAA, MeCN, 0 °C | 94 | <1:1:>200 | [9] |

| Anisole | TTO, TFAA, MeCN, 0 °C | 96 | 5:1:>200 | [9] |

| Fluorobenzene | TTO, HBF₄·OEt₂, TFAA, MeCN | 85 | <1:1:>200 | [7] |

| Chlorobenzene | TTO, TfOH, TFAA, MeCN | 78 | <1:1:>200 |[7] |

Table 2: Conversion of Aryl Thianthrenium Salts to Aryl Boronic Esters

| Aryl Thianthrenium Salt | Catalyst / Conditions | Boron Source | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Tolyl-TT⁺ OTf⁻ | Cu(acac)₂, xantphos, K₃PO₄, Dioxane, 100 °C | B₂pin₂ | 85 | [6] |

| 4-Anisyl-TT⁺ OTf⁻ | Cu(acac)₂, xantphos, K₃PO₄, Dioxane, 100 °C | B₂pin₂ | 92 | [6] |

| 4-(t-butyl)phenyl-TT⁺ OTf⁻ | Ir(ppy)₂(dtbpy)PF₆, Blue LED, DIPEA, MeCN | B₂pin₂ | 76 | [6] |

| Phenyl-TT⁺ OTf⁻ | Cu(OTf)₂, dmeda, K₂CO₃, DCE, 80 °C | B₂pin₂ | 88 |[6] |

Table 3: Representative Iridium-Catalyzed C-H Borylation of Arenes

| Substrate (Ar-H) | Catalyst / Ligand | Conditions | Yield (%) | Major Regioisomer(s) | Reference |

|---|---|---|---|---|---|

| 1,3-Dichlorobenzene | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂, Octane, 80 °C | 98 | C5 (meta) | [13] |

| Thiophene | [Ir(COD)Cl]₂ / dtbpy | HBPin, Hexane, 25 °C | 95 | C2 | [17][18] |

| Anisole | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂, THF, 80 °C | 85 | C2, C4 (ortho, para) | [13] |

| 1,3-Dimethylbenzene | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂, Octane, 80 °C | 99 | C5 (meta) |[16] |

Experimental Protocols

Protocol 1: Synthesis of Thianthrene S-oxide (TTO) [19]

-

Materials: Thianthrene (21.63 g, 100.0 mmol), Dichloromethane (DCM, 200 mL), Sodium Bromide (0.51 g, 5.0 mmol), Acetic Acid (4.29 mL, 75.0 mmol), Iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol).

-

Procedure:

-

To a 500 mL round-bottomed flask open to the atmosphere, add thianthrene, DCM, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate sequentially.

-

Stir the resulting mixture vigorously at 25 °C for 4 hours.

-

Dilute the reaction mixture with water (200 mL) and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain a beige solid.

-

Break the solid into smaller pieces and stir in ethyl acetate (50 mL) for 30 minutes.

-

Collect the microcrystals by filtration, wash with diethyl ether (2 x 30 mL), and dry in vacuo to afford Thianthrene S-oxide as a white powder.

-

Protocol 2: C-H Thianthrenation of Anisole [7]

-

Materials: Anisole (1.0 mmol), Thianthrene S-oxide (1.1 equiv), Trifluoroacetic anhydride (TFAA, 1.5 equiv), HBF₄·OEt₂ (1.1 equiv), Acetonitrile (MeCN, 0.1 M).

-

Procedure:

-

In an oven-dried vial under an inert atmosphere (N₂ or Ar), dissolve anisole and thianthrene S-oxide in acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride dropwise, followed by the dropwise addition of HBF₄·OEt₂.

-

Stir the reaction at 0 °C and monitor by TLC or LC-MS until consumption of the starting material (typically 1-2 hours).

-

Upon completion, add cold diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the aryl thianthrenium salt.

-

Protocol 3: Copper-Catalyzed Borylation of an Aryl Thianthrenium Salt [6]

-

Materials: Aryl thianthrenium salt (0.2 mmol), Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), Copper(II) acetylacetonate (Cu(acac)₂, 10 mol%), Xantphos (15 mol%), Potassium phosphate (K₃PO₄, 3.0 equiv), 1,4-Dioxane (2 mL).

-

Procedure:

-

To an oven-dried reaction tube, add the aryl thianthrenium salt, B₂pin₂, Cu(acac)₂, xantphos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the aryl boronic ester.

-

Applications in Drug Discovery

The ability to perform late-stage functionalization (LSF) on complex molecules is critical in drug discovery for rapidly generating analogs and exploring structure-activity relationships (SAR).[12][20] Both thianthrene-mediated and iridium-catalyzed borylation are powerful tools for LSF.

-

Complementary Regioselectivity: The electronically driven para-selectivity of thianthrenation and the sterically driven selectivity of Ir-catalysis allow medicinal chemists to access different isomers of a borylated drug candidate from a common precursor, which is invaluable for SAR studies.[9][16]

-

Access to Versatile Intermediates: The resulting aryl boronic esters can be readily diversified. They are not only substrates for Suzuki-Miyaura coupling but can also be converted into phenols, anilines, aryl halides, and other functional groups, providing broad access to chemical space from a single C-H bond.

-

Functional Group Tolerance: Modern catalytic systems for both methods exhibit broad functional group tolerance, allowing them to be applied to complex, highly functionalized molecules without the need for extensive protecting group strategies.[1][21]

Conclusion

The synthesis of aryl boronic esters via C-H activation is a transformative field in organic chemistry. While iridium-catalyzed C-H borylation remains a robust and general method, the thianthrene-mediated electrophilic approach offers a distinct and highly valuable alternative. Its primary advantage lies in its exceptional para-regioselectivity, which originates from a unique thermodynamic control mechanism. This provides a complementary tool to the sterically-controlled iridium-catalyzed reactions. For researchers and drug development professionals, a thorough understanding of both methodologies is essential for the strategic design and efficient synthesis of novel molecular entities. The continued development of these powerful reactions promises to further accelerate innovation in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cyanation of arenes via iridium-catalyzed borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

The Linchpin of Modern Synthesis: An In-depth Technical Guide to the Mechanism of Thianthrene Functionalization

For Researchers, Scientists, and Drug Development Professionals

The thianthrene moiety, a sulfur-containing heterocyclic scaffold, has emerged as a transformative tool in modern organic synthesis. Its unique electronic properties and the remarkable reactivity of its derivatives, particularly thianthrenium salts, have enabled unprecedented advancements in late-stage C–H functionalization. This technical guide provides a comprehensive overview of the core mechanisms underpinning thianthrene functionalization, offering detailed experimental protocols and quantitative data to empower researchers in the fields of drug discovery and materials science.

Core Principles of Thianthrene Functionalization

The versatility of thianthrene chemistry stems from its ability to be readily installed onto aromatic and aliphatic systems and subsequently displaced by a wide array of nucleophiles and coupling partners. The central strategy involves the formation of a stable, yet reactive, organothianthrenium salt intermediate. These salts serve as powerful electrophiles and radical precursors, unlocking a diverse range of chemical transformations.

The functionalization process can be broadly categorized into three key stages:

-

Thianthrenation: The introduction of the thianthrene group onto a substrate, typically via electrophilic aromatic substitution (SEAr) on arenes or through reactions with alkenes and alcohols.

-

Intermediate Formation: Generation of a reactive species from the organothianthrenium salt, such as an aryl radical or a species amenable to transition-metal catalysis.

-

Functionalization: The reaction of the intermediate with a desired functional group or coupling partner.

A generalized workflow for the late-stage functionalization of arenes using thianthrene chemistry is depicted below.

An In-depth Technical Guide on the Solubility and Stability of Thianthrene-1-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for Thianthrene-1-boronic acid is limited. This guide provides foundational knowledge based on the known properties of Thianthrene-1-boronic acid and analogous boronic acids, alongside detailed experimental protocols to enable researchers to determine these properties.

Introduction to Thianthrene-1-boronic acid

Thianthrene-1-boronic acid (C₁₂H₉BO₂S₂) is an organoboron compound featuring a thianthrene scaffold.[1] This class of compounds is of significant interest in organic synthesis, materials science, and medicinal chemistry.[2] Boronic acids are widely utilized as key building blocks in various chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] An understanding of the solubility and stability of Thianthrene-1-boronic acid is critical for its handling, reaction optimization, purification, and formulation.

Physicochemical Properties:

-

Molecular Formula: C₁₂H₉BO₂S₂[1]

-

Molecular Weight: 260.14 g/mol [1]

-

Appearance: White to light yellow crystalline powder.[4]

Solubility of Thianthrene-1-boronic acid

While specific quantitative solubility data for Thianthrene-1-boronic acid in a broad range of organic solvents is not extensively documented in publicly accessible literature, qualitative information suggests it is soluble in water and a variety of organic solvents.[4] The solubility of boronic acids is generally influenced by the polarity of the solvent and the nature of the substituents on the boronic acid.[5][6]

To provide a framework for researchers, the following table summarizes the solubility of phenylboronic acid, a structurally related and well-studied boronic acid, in various organic solvents. This can serve as a preliminary guide for solvent selection in studies involving Thianthrene-1-boronic acid.

Table 1: Solubility of Phenylboronic Acid in Selected Organic Solvents. (Data presented as a proxy for Thianthrene-1-boronic acid)

| Solvent | Solubility Profile | Reference |

| Acetone | High Solubility | [5][7] |

| Chloroform | Moderate to High Solubility | [5][7] |

| Dipropyl ether | High Solubility | [5][7] |

| 3-Pentanone | High Solubility | [5][7] |

| Methylcyclohexane | Very Low Solubility | [5][7] |

Note: The actual solubility of Thianthrene-1-boronic acid may differ due to the presence of the thianthrene moiety.

Stability of Thianthrene-1-boronic acid

The stability of boronic acids is a critical consideration for their storage and use. They are susceptible to several degradation pathways, primarily dehydration to form boroxines (cyclic anhydrides) and protodeboronation.[6][8] Upon heating, Thianthrene-1-boronic acid is reported to decompose into boron dioxide and thianthrene.[4]

Key Factors Affecting Boronic Acid Stability:

-

Moisture: The presence of water can facilitate both hydrolysis of boronate esters and dehydration of boronic acids to boroxines.[5]

-

Temperature: Elevated temperatures can accelerate decomposition.[4]

-

pH: Both acidic and basic conditions can catalyze protodeboronation.[9]

-

Oxidation: The boron center can be susceptible to oxidation.[9]

To enhance stability, particularly for long-term storage and in certain reaction conditions, boronic acids are often converted to more stable derivatives, such as pinacol esters.[10][11]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of Thianthrene-1-boronic acid.

Protocol for Solubility Determination (Dynamic Method)

The dynamic (or synthetic) method is a reliable technique for determining the solubility of a solid in a liquid by observing the dissolution temperature of a mixture with a known composition.[3][5][12]

Materials and Equipment:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Controlled temperature bath with a programmable temperature ramp

-

Calibrated thermometer or thermocouple (±0.1 °C)

-

Luminance probe or turbidity sensor (or visual observation)

-

Analytical balance

-

Thianthrene-1-boronic acid

-

Selected organic solvents (high purity)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of Thianthrene-1-boronic acid and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the temperature bath and begin vigorous stirring to ensure the mixture is homogenous.

-

Controlled Heating: Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).[12]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe or by visual inspection.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[3]

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (e.g., mole fraction vs. temperature).

Protocol for Stability Assessment (HPLC-Based Method)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification over time under various stress conditions.[9]

Materials and Equipment:

-

HPLC system with a suitable detector (e.g., UV or Refractive Index)

-

Analytical column capable of separating the analyte from its degradants

-

Thianthrene-1-boronic acid

-

High-purity solvents for mobile phase

-

Forced degradation reagents (e.g., acid, base, oxidizing agent)

-

Constant temperature chamber

Procedure:

-

Method Development: Develop an HPLC method that shows good resolution between Thianthrene-1-boronic acid and its potential degradation products.

-

Stock Solution Preparation: Prepare a stock solution of Thianthrene-1-boronic acid in a suitable solvent (e.g., acetonitrile).

-

Forced Degradation Study:

-

Acid/Base Hydrolysis: Add acid (e.g., HCl) or base (e.g., NaOH) to aliquots of the stock solution.

-

Oxidation: Add an oxidizing agent (e.g., H₂O₂) to an aliquot of the stock solution.

-

Thermal Stress: Place an aliquot of the stock solution in a constant temperature chamber at an elevated temperature.

-

-

Time-Point Analysis: At specified time intervals, inject samples from each stress condition onto the HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of the Thianthrene-1-boronic acid peak and the appearance and increase of any new peaks corresponding to degradation products.[9]

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

CAS number and molecular structure of Thianthrene-1-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thianthrene-1-boronic acid, a heterocyclic organic compound of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical identity, key physicochemical properties, and applications, with a focus on presenting clear, structured data and illustrating its utility in common synthetic methodologies.

Core Chemical Identity

Thianthrene-1-boronic acid is an aromatic boronic acid containing the thianthrene scaffold. Thianthrene itself is a sulfur-containing heterocyclic compound.[1] The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

CAS Number : 108847-76-3[2][3][4][5][6][7][8]

IUPAC Name : Thianthren-1-ylboronic acid[2][7]

Synonyms : 1-Thianthrenylboronic acid[4][6][7]

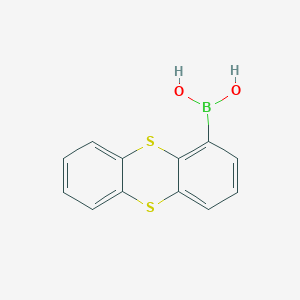

Molecular Structure

The molecular structure of Thianthrene-1-boronic acid consists of a thianthrene core with a boronic acid group (-B(OH)₂) substituted at the 1-position.

Caption: 2D representation of the molecular structure of Thianthrene-1-boronic acid.

Physicochemical Properties

A summary of the key physicochemical properties of Thianthrene-1-boronic acid is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₉BO₂S₂ | [2][4][5][7] |

| Molecular Weight | 260.14 g/mol | [4][7][8] |

| Melting Point | 146-149 °C | [4][5][6] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Soluble in water and various organic solvents | [5] |

| SMILES | OB(O)c1cccc2Sc3ccccc3Sc12 | [4][8] |

| InChI | 1S/C12H9BO2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7,14-15H | [4][8] |

| InChIKey | FZEWPLIHPXGNTB-UHFFFAOYSA-N | [4][8] |

Synthesis and Applications

General Synthesis

The preparation of Thianthrene-1-boronic acid is typically achieved through the condensation reaction of thianthrene with trimethoxyborane.[5] This reaction is generally conducted in a suitable solvent under heat, followed by crystallization and purification to yield the final product.[5] More advanced and specific synthetic protocols for boronic acids are widely documented in chemical literature, often involving borylation of an organometallic intermediate.[9]

Key Applications in Drug Discovery and Organic Synthesis

Boronic acids are recognized for their versatility in medicinal chemistry and organic synthesis.[10][11] They can enhance the potency of drug candidates and improve their pharmacokinetic profiles.[11] Thianthrene-1-boronic acid serves as a key reactant in several important chemical transformations:

-

Suzuki-Miyaura Cross-Coupling Reactions : This compound is extensively used as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds.[4][8] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[8]

-

Catalyzed Oxidative Cross-Couplings : It participates in Pd²⁺ and Cu²⁺ catalyzed oxidative cross-coupling reactions.[4][8]

-

Synthesis of Biologically Active Molecules : Due to its utility in forming complex molecular architectures, it is a valuable building block for the preparation of biologically and pharmacologically active molecules.[4][8]

-

Precursor to Aryl Sulfonium Salts : Arylboronic acids can be converted to aryl sulfonium salts, which are versatile electrophilic reagents for further chemical modifications.[12]

Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of Thianthrene-1-boronic acid is not provided in the immediate search results, a general workflow for its application in a Suzuki-Miyaura cross-coupling reaction is outlined below. This is a representative application of this class of compounds.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using Thianthrene-1-boronic acid.

Safety Information

Thianthrene-1-boronic acid is considered to have high safety, but standard laboratory precautions should be observed.[5] It may cause irritation to the eyes, skin, and respiratory system.[5][6] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be worn during handling.[5][8] It should be stored away from high temperatures and sources of ignition.[5]

References

- 1. Thianthrene - Wikipedia [en.wikipedia.org]

- 2. pschemicals.com [pschemicals.com]

- 3. ChemTik Products [chemtik.com]

- 4. 1-噻蒽硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thianthrene-1-boronic acid [chembk.com]

- 6. CAS # 108847-76-3, 1-Thianthrenylboronic acid, Thianthrene-1-boronic acid, Thianthren-1-ylboronic acid - chemBlink [ww.chemblink.com]

- 7. Thianthrene-1-boronic acid [aromalake.com]

- 8. 1-Thianthrenylboronic acid = 95 108847-76-3 [sigmaaldrich.com]

- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Calculations for Thianthrene Derivatives

Thianthrene and its derivatives represent a fascinating class of sulfur-containing heterocyclic compounds. Characterized by a unique non-planar "butterfly" structure, thianthrene exhibits reversible redox behavior, transforming into a planar radical cation upon oxidation.[1][2] These properties make its derivatives promising candidates for applications in materials science, including organic redox flow batteries, and as versatile reagents in late-stage C-H functionalization for drug development.[2][3]

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, predicting properties, and understanding the reactivity of thianthrene derivatives. This guide provides a comprehensive overview of the computational methodologies, key calculated data, and the experimental protocols used for validation.

Computational Methodologies

Density Functional Theory (DFT) is the most prevalent method for studying the ground-state properties of thianthrene derivatives, while Time-Dependent DFT (TD-DFT) is used for excited-state properties. For solid-state systems, periodic DFT calculations are employed to accurately model crystalline environments.[1][2][4] More recently, hybrid Quantum Mechanics/Machine Learning (QM-ML) models have emerged to predict reactivity and regioselectivity with high accuracy.[3]

A typical computational workflow for investigating a new thianthrene derivative involves geometry optimization, frequency analysis to confirm a true energy minimum, and subsequent calculation of desired properties such as electronic spectra, redox potentials, and molecular orbitals.

Key Calculated and Experimental Data Summary

Computational studies provide a wealth of quantitative data that can be directly compared with experimental measurements. The following tables summarize key parameters for thianthrene and its derivatives as reported in the literature.

Table 1: Molecular Geometry and Inversion Barriers

The characteristic bent structure of neutral thianthrene is quantified by the dihedral angle between the benzene rings. This angle changes significantly upon oxidation.

| Compound | State | Method | Dihedral Angle (°) | Inversion Barrier (kJ/mol) |

| Thianthrene | Neutral (Gas) | - | 131[2] | 24-30[2] |

| Thianthrene | Neutral (Solid) | X-ray | 128[2] | - |

| Thianthrene | Radical Cation | - | ~180 (Planar)[2] | - |

| Thianthrene | Dication | - | ~180 (Planar)[2] | - |

| Corannulene-fused Thianthrene (3ea) | Ground State | B3LYP/6-31+G(d,p) | - | 23.9 (Thianthrene part)[1] |

| Corannulene-fused Thianthrene (3ea) | Transition State | B3LYP/6-31+G(d,p) | - | 9.72 (Corannulene part)[1] |

digraph "Redox_State_Structure" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];Neutral [label="Neutral Thianthrene\n(Bent, Dihedral ≈ 128°)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cation [label="Radical Cation\n(Planar, Dihedral ≈ 180°)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Neutral -> Cation [label="-1e⁻ (Oxidation)"]; Cation -> Neutral [label="+1e⁻ (Reduction)"]; }

Table 2: Electronic and Photophysical Properties

TD-DFT calculations are instrumental in interpreting UV-vis absorption and emission spectra.

| Compound | Property | Calculated (Method) | Experimental |

| Phenanthrene-fused Thianthrene (3ca) | λabs | 347.21 nm (TD-DFT)[1] | 331 nm[1] |

| Phenanthrene-fused Thianthrene (3ca) | λem | - | 497 nm[1] |

| Phenanthrene-fused Thianthrene (3ca) | Fluorescence Quantum Yield (ΦF) | - | 24%[1] |

| Corannulene-fused Thianthrene (3ea) | λabs | - | 304 nm[1] |

| Corannulene-fused Thianthrene (3ea) | λem | - | 560 nm[1] |

| Corannulene-fused Thianthrene (3ea) | Fluorescence Quantum Yield (ΦF) | - | 4%[1] |

| Thianthrene Polymers (P1-P3) | Redox Potential | - | ~4.1 V vs. Li/Li⁺[5] |

Table 3: Vibrational Spectroscopy

Periodic DFT calculations provide unambiguous assignments for vibrational spectra obtained via Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopies.[2][6]

| Vibration Type | Calculated Wavenumber (cm⁻¹) | Region |

| C-S-C Bending Modes | 200-300 | Previously uncharacterized[6][7] |

| C-S Stretching Modes | ~400-500 | Driven by C-S stretches[6][7] |

| Out-of-plane C-H Bend | 600-800 | Involves sulfur motion[6][8] |

| In-plane C-H Bend | 1000-1200 | Aromatic region[8] |

| Aromatic C-C Stretch | 1500-1600 | Aromatic region[8] |

| Aromatic C-H Stretch | >3000 | Aromatic region[8] |

Experimental Protocols for Synthesis and Validation

Accurate computational models rely on high-quality experimental data for validation. Below are detailed methodologies for key experiments related to the synthesis and characterization of thianthrene derivatives.

Protocol 1: Synthesis of Thianthrene S-oxide

Thianthrene S-oxide is a key precursor for thianthrenation reactions.[3]

-

Reaction Setup: Combine thianthrene, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate in dichloromethane in a flask open to the atmosphere.[3][9]

-

Reaction: Stir the mixture vigorously at 25 °C for 4 hours.[9]

-

Workup: Quench the reaction by washing with aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane.[3][9]

-

Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is stirred in ethyl acetate, collected by filtration, washed with diethyl ether, and dried to afford pure thianthrene S-oxide.[3][9]

Protocol 2: Thia-APEX Reaction for π-Extended Thianthrenes

This method allows for the one-step synthesis of π-extended thianthrenes from unfunctionalized aromatics.[1]

-

Reactants: The reaction uses S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, an unfunctionalized aromatic substrate, and a catalytic amount of triflic acid (TfOH).[1]

-

Procedure: The reaction is performed with equimolar amounts of the aromatic substrate and the S-diimidated 1,2-arenedithiol.[1]

-

Outcome: This one-step annulative π-extension (APEX) reaction fuses new benzodithiine arms to the aromatic substrate, affording π-extended thianthrenes in yields ranging from 21-87%.[1]

Protocol 3: Spectroscopic and Electrochemical Characterization

-

Vibrational Spectroscopy:

-

Infrared (IR): Spectra are typically recorded at room temperature.[8]

-

Raman: FT-Raman spectra are measured at room temperature, while variable temperature dispersive Raman spectra can be obtained at temperatures as low as 6 K.[8]

-

Inelastic Neutron Scattering (INS): INS spectra are measured at cryogenic temperatures (~10 K) to obtain well-resolved bands.[8]

-

-

UV-vis and Fluorescence Spectroscopy:

-

Absorption and emission spectra are measured in a suitable solvent, such as CH₂Cl₂.[1]

-

Fluorescence quantum yields are determined relative to a standard.

-

-

Cyclic Voltammetry (CV):

References

- 1. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]

- 2. Computational and spectroscopic characterization of thianthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure and Spectral Properties of Thianthrene and Its Benzoyl-Containing Derivatives | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

- 5. researchgate.net [researchgate.net]

- 6. Computational and spectroscopic characterization of thianthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of Computational and spectroscopic characterization of thianthrene | Publons [publons.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. znaturforsch.com [znaturforsch.com]

Methodological & Application

Application Notes and Protocols for Thianthrene-1-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene-1-boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.[1] The thianthrene moiety, a sulfur-containing heterocyclic compound, offers unique electronic and steric properties that can influence the pharmacological profile of a molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and Thianthrene-1-boronic acid serves as an effective nucleophilic partner in these transformations.[1][2] This document provides detailed application notes and protocols for the use of Thianthrene-1-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Key Applications

-

Drug Discovery: Introduction of the thianthrene scaffold into drug candidates can modulate their physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles. The biaryl linkage formed via Suzuki-Miyaura coupling is a common motif in many biologically active compounds.

-

Materials Science: The rigid and electron-rich nature of the thianthrene core makes it an attractive component for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Fine Chemical Synthesis: Thianthrene-1-boronic acid is a versatile reagent for the synthesis of complex organic molecules and intermediates.

Physicochemical Properties of Thianthrene-1-boronic acid

| Property | Value | Reference |

| CAS Number | 108847-76-3 | [3] |

| Molecular Formula | C₁₂H₉BO₂S₂ | [3] |

| Molecular Weight | 260.14 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 146-149 °C | [1] |

| Solubility | Soluble in organic solvents such as THF, Dioxane, and Toluene. |

General Suzuki-Miyaura Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, Thianthrene-1-boronic acid) and an organohalide. A base is required to activate the boronic acid for transmetalation to the palladium center.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Thianthrene-1-boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This powerful and versatile reaction is widely utilized in the pharmaceutical and materials science industries for the construction of biaryl and polyaryl scaffolds. Thianthrene and its derivatives are of growing interest due to their unique photophysical and electrochemical properties. The ability to functionalize the thianthrene core via Suzuki coupling opens up new avenues for the development of novel organic materials and pharmacologically active compounds.[1]

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of Thianthrene-1-boronic acid with a representative aryl halide, 4-bromoanisole. The protocol is based on established methodologies for Suzuki couplings and is intended to serve as a robust starting point for researchers.

Reaction Scheme

The general reaction involves the palladium-catalyzed coupling of Thianthrene-1-boronic acid with an aryl halide in the presence of a base.

Figure 1: General scheme for the Suzuki-Miyaura coupling of Thianthrene-1-boronic acid.

Caption: Suzuki coupling of Thianthrene-1-boronic acid with an aryl halide.

Experimental Protocol

This protocol details the synthesis of 1-(4-methoxyphenyl)thianthrene via a Suzuki-Miyaura coupling reaction.

Materials:

-

Thianthrene-1-boronic acid

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite®

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas line (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add Thianthrene-1-boronic acid (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed 3:1:1 mixture of toluene:ethanol:water (10 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the mixture through a pad of Celite® to remove the drying agent and catalyst residues.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-methoxyphenyl)thianthrene.

-

Data Presentation

The following table summarizes the typical quantitative data for the Suzuki-Miyaura coupling of Thianthrene-1-boronic acid with various aryl bromides. The yields are representative of efficient Suzuki coupling reactions.

| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 80-90 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 14 | 75-85 |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 70-80 |

Note: Yields are isolated yields after purification and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols: Synthesis of Organic Light-Emitting Diode (OLED) Materials Using Thianthrene-1-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of novel Organic Light-Emitting Diode (OLED) materials utilizing Thianthrene-1-boronic acid as a key building block. The unique V-shaped structure of the thianthrene moiety imparts desirable electronic and photophysical properties, making it an excellent donor unit in donor-acceptor (D-A) type emitters for high-performance OLEDs, including those based on Thermally Activated Delayed Fluorescence (TADF).[1]

The protocols outlined below focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming the crucial carbon-carbon bonds in the target OLED materials.[1]

Data Presentation: Performance of Thianthrene-Based Emitters

The following tables summarize the key performance metrics of representative OLED materials synthesized from Thianthrene-1-boronic acid and various acceptor moieties. These metrics are crucial for evaluating the potential of these materials in display and lighting applications.

Table 1: Synthesis and Photophysical Properties of Thianthrene-Based Emitters

| Emitter ID | Acceptor Moiety | Synthesis Yield (%) | Photoluminescence Quantum Yield (PLQY) (%) | Emission Wavelength (λem) (nm) |

| TPE-1 | 2-chloro-4-phenylpyrimidine | 85 | 92 | 485 (Sky-Blue) |

| TTE-1 | 2-chloro-4,6-diphenyl-1,3,5-triazine | 82 | 88 | 510 (Green) |

| TCzE-1 | 3-bromo-9-phenyl-9H-carbazole | 88 | 95 | 470 (Blue) |

Table 2: Electroluminescent Performance of OLEDs with Thianthrene-Based Emitters

| Emitter ID | Host Material | Maximum External Quantum Efficiency (EQEmax) (%) | Power Efficiency (PE) (lm/W) | CIE Coordinates (x, y) |

| TPE-1 | DPEPO | 21.2 | 45.8 | (0.18, 0.35) |

| TTE-1 | mCP | 19.5 | 41.2 | (0.28, 0.65) |

| TCzE-1 | CBP | 23.1 | 48.3 | (0.15, 0.22) |

Experimental Protocols

General Synthesis of a Thianthrene-Based TADF Emitter (TPE-1) via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a representative donor-acceptor type TADF emitter, TPE-1 , through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Thianthrene-1-boronic acid (the donor) and 2-chloro-4-phenylpyrimidine (the acceptor).

Materials:

-

Thianthrene-1-boronic acid (1.2 equiv)

-

2-chloro-4-phenylpyrimidine (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Thianthrene-1-boronic acid, 2-chloro-4-phenylpyrimidine, Pd(PPh₃)₄, and K₂CO₃.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

-

Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at 90-110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final high-purity emitter, TPE-1.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Solution-Processed OLED Device

This protocol provides a general procedure for the fabrication of a multi-layer, solution-processed OLED device using the synthesized thianthrene-based emitter.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole Injection Material (e.g., PEDOT:PSS)

-

Synthesized Thianthrene-based emitter (e.g., TPE-1)

-

Host material (e.g., DPEPO)

-

Suitable organic solvent (e.g., chloroform, chlorobenzene)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Hole Injection Layer (HIL): Spin-coat a solution of a hole injection material (e.g., PEDOT:PSS) onto the ITO substrate, followed by thermal annealing according to the material's specifications.

-

Hole Transport Layer (HTL): Deposit a hole transport material, often also by spin-coating, on top of the HIL.

-

Emissive Layer (EML): Dissolve the synthesized thianthrene-based emitter and a host material in a suitable solvent to form the emissive layer ink. Spin-coat this ink on top of the HTL. The concentration of the emitter and the spin-coating parameters should be optimized to achieve the desired film thickness and morphology.[1]

-

Electron Transport and Injection Layers: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the ETL and EIL materials sequentially onto the emissive layer.

-

Cathode Deposition: Deposit the cathode material (e.g., Aluminum) through a shadow mask to define the active area of the device.

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

-

Device Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency of the fabricated device.[1]

Visualizations

Synthesis Pathway

Caption: Suzuki coupling for TPE-1 synthesis.

Experimental Workflow

Caption: From synthesis to device testing.

TADF Mechanism

Caption: TADF energy level diagram.

References

Application of Thianthrene-1-boronic Acid in Porous Organic Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene and its derivatives are a promising class of sulfur-containing heterocycles utilized in the development of advanced materials due to their unique rigid, non-planar structure and redox activity. The incorporation of thianthrene units into porous organic polymers (POPs) can impart desirable properties such as high thermal stability, significant porosity, and enhanced performance in applications like energy storage and environmental remediation.[1][2] While the direct use of Thianthrene-1-boronic acid as a primary monomer in the synthesis of POPs is not extensively documented in current literature, its role as a reactant in Suzuki-Miyaura cross-coupling reactions suggests its potential utility in this field. This document provides detailed application notes and a generalized protocol for the synthesis of thianthrene-based POPs, with a proposed method for incorporating Thianthrene-1-boronic acid for functionalization or end-capping.

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and low density.[2] The unique properties of thianthrene, including its contorted geometry and redox-active sulfur atoms, make it an attractive building block for creating robust porous materials with diverse functionalities. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of POPs, typically involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[1]

While dibromo-thianthrene derivatives are commonly employed as monomers in POP synthesis, Thianthrene-1-boronic acid can be envisioned as a valuable synthon for introducing thianthrene moieties as terminal groups or as functional pendants on a polymer backbone. This could be useful for fine-tuning the properties of the resulting polymer or for post-synthetic modification.

Data Presentation

The following tables summarize key properties of thianthrene-based porous organic polymers reported in the literature. This data provides a benchmark for the expected performance of such materials.

Table 1: Properties of Thianthrene-Based Porous Organic Polymers

| Polymer Name | Monomers | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Bz-Th-POP | 2,8-Dibromothianthrene, Benzene-1,4-diboronic acid | Suzuki Coupling | High | Not Specified |

| TPA-Th-POP | 2,8-Dibromothianthrene, 4,4',4''-s-Triazine-2,4,6-triyl-tribenzaldehyde, 1,4-Benzenediboronic acid | Suzuki Coupling | High | Not Specified |

| P-Th-POP | 2,8-Dibromothianthrene, 1,3,6,8-Tetraethynylpyrene | Sonogashira Coupling | High | Not Specified |

| PyPh-BZ-Th CMP | 2,8-Dibromothianthrene, 1,3,6,8-Tetrakis(4-bromophenyl)pyrene, Benzene-1,4-diboronic acid | Suzuki Coupling | Not Specified | Not Specified |

Table 2: Electrochemical Performance of Thianthrene-Based POPs for Supercapacitors

| Polymer Name | Specific Capacitance (F/g) at 0.5 A/g (Three-electrode setup) | Specific Capacitance (F/g) (Symmetric device) |

| PyPh-BZ-Th CMP | 617 | 187 |

| PyPh-BZ-SU CMP | 538 | 63 |

| PyPh-BZ-DSU CMP | 596 | 105 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a thianthrene-based POP via a Suzuki-Miyaura coupling reaction. A hypothetical protocol for the incorporation of Thianthrene-1-boronic acid is also presented.

Protocol 1: General Synthesis of a Thianthrene-Based POP via Suzuki Coupling

This protocol describes a typical synthesis of a thianthrene-based POP using a dibromo-thianthrene monomer and a diboronic acid co-monomer.

Materials:

-

2,8-Dibromothianthrene

-

Benzene-1,4-diboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

In a Schlenk flask, add 2,8-dibromothianthrene (1 mmol), benzene-1,4-diboronic acid (1 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.2 mmol).

-